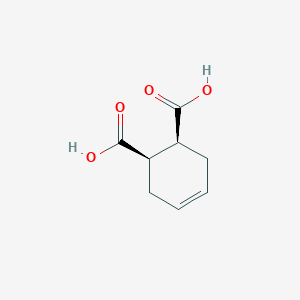

cis-4-Cyclohexene-1,2-dicarboxylic acid

Description

Properties

IUPAC Name |

(1R,2S)-cyclohex-4-ene-1,2-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-2,5-6H,3-4H2,(H,9,10)(H,11,12)/t5-,6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILUAAIDVFMVTAU-OLQVQODUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CC[C@@H]([C@@H]1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883825 | |

| Record name | 4-Cyclohexene-1,2-dicarboxylic acid, (1R,2S)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2305-26-2 | |

| Record name | rel-(1R,2S)-4-Cyclohexene-1,2-dicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2305-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyclohexene-1,2-dicarboxylic acid, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002305262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cyclohexene-1,2-dicarboxylic acid, (1R,2S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Cyclohexene-1,2-dicarboxylic acid, (1R,2S)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-cyclohex-4-ene-1,2-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CYCLOHEXENE-1,2-DICARBOXYLIC ACID, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D02S2924W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of cis-4-Cyclohexene-1,2-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of cis-4-cyclohexene-1,2-dicarboxylic acid, a versatile intermediate in organic synthesis with significant applications in pharmaceutical and materials science. This document details its physical and chemical characteristics, spectral data, and established experimental protocols for its synthesis.

Chemical and Physical Properties

This compound is a white crystalline solid. Its structure, featuring a cyclohexene (B86901) ring and two adjacent carboxylic acid groups in a cis configuration, makes it a valuable precursor for a variety of more complex molecules.[1]

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | (1R,2S)-cyclohex-4-ene-1,2-dicarboxylic acid | [2] |

| CAS Number | 2305-26-2 | [2] |

| Molecular Formula | C₈H₁₀O₄ | [2] |

| Molecular Weight | 170.16 g/mol | [2] |

| Appearance | White crystalline powder | |

| Melting Point | 165-170 °C | [3] |

| Boiling Point | 106-107 °C at 0.1 Torr | [4] |

| pKa₁ | 3.89 (at 20 °C) | [4] |

| pKa₂ | 6.79 (at 20 °C) | [4] |

| Solubility | Soluble in methanol. Slightly soluble in acetone. Soluble in hot water. | [3][4][5] |

Reactivity and Applications

The chemical reactivity of this compound is characterized by the functionalities of its carboxylic acid groups and the cyclohexene ring.[6]

-

Carboxylic Acid Reactions: The two carboxylic acid groups can readily undergo esterification, amidation, reduction to alcohols, and decarboxylation, providing pathways to a diverse range of derivatives.[6]

-

Cyclohexene Ring Reactions: The double bond in the cyclohexene ring can participate in various reactions, including cycloadditions, oxidations (e.g., epoxidation, dihydroxylation), and reductions (e.g., hydrogenation).[6]

This broad reactivity profile makes it a key intermediate in the synthesis of pharmaceuticals, polymers, and other fine chemicals.[6] In drug development, it can be used as a linker or a scaffold to build more complex and biologically active molecules.

General Reactivity Diagram

Caption: Reactivity of this compound.

Spectral Data

The structure of this compound can be confirmed by various spectroscopic methods.

Table 2: Spectral Data

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the olefinic protons of the cyclohexene ring, the allylic protons, and the protons alpha to the carboxylic acid groups can be observed. The carboxylic acid protons typically appear as a broad singlet at a downfield chemical shift.[7] |

| ¹³C NMR | Resonances for the carboxylic acid carbons, the olefinic carbons of the double bond, and the sp³-hybridized carbons of the cyclohexene ring are characteristic. |

| IR Spectroscopy | A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid groups. A sharp peak around 1700 cm⁻¹ corresponds to the C=O stretching vibration. The C=C stretching of the cyclohexene ring appears around 1650 cm⁻¹.[7] |

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: a Diels-Alder reaction to form the anhydride (B1165640) precursor, followed by hydrolysis.

Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride

This synthesis involves a [4+2] cycloaddition (Diels-Alder reaction) between 1,3-butadiene (B125203) and maleic anhydride. As 1,3-butadiene is a gas at room temperature, a common and safer laboratory procedure utilizes 3-sulfolene (B121364), which thermally decomposes in situ to generate 1,3-butadiene.[1][8]

Materials:

-

3-Sulfolene

-

Maleic anhydride

-

Xylene (solvent)

-

Petroleum ether (for crystallization)

Procedure:

-

Combine 3-sulfolene and maleic anhydride in a round-bottom flask containing a magnetic stir bar.[9]

-

Add xylene as a solvent.[9]

-

Heat the mixture to reflux. The 3-sulfolene will decompose to 1,3-butadiene and sulfur dioxide gas (ensure adequate ventilation in a fume hood).[1][8]

-

The in situ generated 1,3-butadiene will react with maleic anhydride to form cis-4-cyclohexene-1,2-dicarboxylic anhydride.[10]

-

After the reaction is complete, cool the mixture to room temperature.

-

Induce crystallization by adding petroleum ether.[9]

-

Collect the crystalline product by vacuum filtration and wash with cold petroleum ether.[8]

-

Dry the product to obtain cis-4-cyclohexene-1,2-dicarboxylic anhydride.

Hydrolysis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride

The synthesized anhydride is then hydrolyzed to the corresponding dicarboxylic acid.[3]

Materials:

-

cis-4-Cyclohexene-1,2-dicarboxylic anhydride

-

Distilled water

Procedure:

-

Place the cis-4-cyclohexene-1,2-dicarboxylic anhydride in a flask.[3]

-

Add distilled water and heat the mixture to boiling to dissolve the anhydride and facilitate hydrolysis.[3]

-

Once the solid has dissolved, cool the solution in an ice bath to induce crystallization of the dicarboxylic acid.[9]

-

Collect the white crystals of this compound by vacuum filtration.

-

Wash the crystals with a small amount of cold water and allow them to air dry.[3]

Synthetic Workflow Diagram

References

- 1. odinity.com [odinity.com]

- 2. 4-Cyclohexene-1,2-dicarboxylic acid, cis- | C8H10O4 | CID 504243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sas.upenn.edu [sas.upenn.edu]

- 4. chembk.com [chembk.com]

- 5. cyclohex-4-ene-1,2-dicarboxylic acid | 88-98-2 [amp.chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. Solved Sample: this compound | Chegg.com [chegg.com]

- 8. cerritos.edu [cerritos.edu]

- 9. Experiment #4 [sas.upenn.edu]

- 10. Diels-Alder Reaction of 1,3-Butadiene And Maleic Anhydride to Produce 4-Cyclohexene-Cis-1,2-Dicarboxylic Acid - Edubirdie [edubirdie.com]

A Technical Guide to the Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the synthesis mechanism for cis-4-Cyclohexene-1,2-dicarboxylic acid, a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and complex molecular frameworks.[1] The primary route to this compound is a two-step process involving a Diels-Alder reaction followed by hydrolysis.

Core Synthesis Mechanism

The synthesis is fundamentally a two-stage process:

-

A [4+2] cycloaddition, specifically a Diels-Alder reaction, between a conjugated diene (1,3-butadiene) and a dienophile (maleic anhydride) to form cis-4-cyclohexene-1,2-dicarboxylic anhydride (B1165640).[2][3]

-

Subsequent hydrolysis of the resulting cyclic anhydride to yield the target diacid.[4][5]

Stage 1: The Diels-Alder Reaction

The Diels-Alder reaction is a powerful and elegant method for forming six-membered rings.[6][7] It is a concerted pericyclic reaction, meaning the new carbon-carbon bonds form simultaneously in a cyclic transition state involving the π-electrons of the diene and dienophile.[8][9]

-

Diene : 1,3-butadiene, which provides four π-electrons.

-

Dienophile : Maleic anhydride, which provides two π-electrons and is activated by its two electron-withdrawing carbonyl groups.[5]

A critical aspect of this reaction is its stereospecificity. The cis geometry of the dienophile (maleic anhydride) is retained in the product, resulting exclusively in the formation of the cis-dicarboxylic anhydride.[8][10]

For safety and practicality, 1,3-butadiene, a gas at room temperature, is typically generated in situ.[10][11] The most common precursor is 3-sulfolene (B121364) (butadiene sulfone), a stable, odorless solid.[9][12] Upon heating, 3-sulfolene undergoes a thermal cheletropic elimination, releasing gaseous sulfur dioxide (SO₂) and the required 1,3-butadiene, which is immediately consumed in the reaction.[10][13] This method avoids handling gaseous butadiene and minimizes the formation of polymeric by-products.[9]

The mechanism proceeds through a stabilized, six-membered cyclic transition state.[6][9]

Stage 2: Hydrolysis of the Anhydride

The anhydride product from the Diels-Alder reaction is readily hydrolyzed to the corresponding dicarboxylic acid. This is typically achieved by heating the anhydride in the presence of water.[4] The mechanism involves nucleophilic attack of a water molecule on one of the carbonyl carbons of the anhydride, followed by proton transfer and ring-opening to yield the two carboxylic acid groups in a cis configuration.

Experimental Protocols

The following protocols are synthesized from common laboratory procedures.[5][7][9]

Protocol 1: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride

-

Apparatus Setup : Assemble a reflux apparatus consisting of a round-bottom flask (25 mL or 50 mL), a water-cooled condenser, and a heating mantle.[14] A gas trap containing a sodium hydroxide (B78521) solution should be placed at the top of the condenser to neutralize the SO₂ gas produced.[3][5]

-

Reagents : To the round-bottom flask, add 3-sulfolene (e.g., 2.0-2.5 g), maleic anhydride (e.g., 1.2-1.5 g), and a high-boiling inert solvent such as xylene (0.8-1.0 mL).[5][7][12] Add a boiling stone or magnetic stir bar.

-

Reaction : Heat the mixture gently to dissolve the solids.[7] Once dissolved, increase the heat to bring the mixture to a moderate reflux (the boiling point of xylene is ~140°C).[5] Maintain reflux for approximately 30-60 minutes.[7][8]

-

Isolation and Purification :

-

Remove the heat source and allow the flask to cool to room temperature.[9]

-

Add toluene (B28343) (e.g., 10 mL) to dissolve the product.[3]

-

Induce crystallization by adding a less polar solvent like petroleum ether or hexanes dropwise until the solution becomes cloudy, then heat gently until it clarifies.[3][9]

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.[9]

-

Collect the white, crystalline product by vacuum filtration, washing with a small amount of cold petroleum ether or hexanes.[6][11]

-

Dry the crystals to obtain the final anhydride product.

-

Protocol 2: Hydrolysis to this compound

-

Procedure : Place the synthesized anhydride (e.g., 1.6 g) in a flask and add water (e.g., 10-15 mL).[4]

-

Reaction : Heat the mixture to boiling. The anhydride will melt and eventually dissolve as it hydrolyzes to the diacid.[4]

-

Isolation :

Data Presentation

Table 1: Physical and Spectroscopic Properties of Key Compounds

| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Key Spectroscopic Data |

| 3-Sulfolene | 118.15 | 64 - 66 | - |

| Maleic Anhydride | 98.06 | 52 - 53 | - |

| cis-4-Cyclohexene-1,2-dicarboxylic Anhydride | 152.15 | 102 - 106 | ¹H NMR : Signals for vinylic, allylic, and methine protons.[8] IR : C=O stretch (anhydride) ~1780, 1850 cm⁻¹.[15] |

| This compound | 170.16 | 158 - 165 | ¹H NMR : Broad singlet for -COOH protons.[16][17] ¹³C NMR : Signals for carboxyl, alkene, and alkane carbons.[15][18] IR : Broad O-H stretch ~2500-3300 cm⁻¹, C=O stretch (acid) ~1700 cm⁻¹.[15][19] |

Data compiled from multiple sources.[4][5][8][12][15][16][17][18][19][20]

Table 2: Typical Reaction Parameters and Yields

| Reaction Stage | Limiting Reagent | Solvent | Typical Yield | Reference |

| Anhydride Synthesis | Maleic Anhydride | Xylene or Toluene | 49% - 85% | [4][8][20] |

| Diacid Hydrolysis | Anhydride | Water | ~67% | [4] |

References

- 1. nbinno.com [nbinno.com]

- 2. 1,3-Butadiene and Maleic Anhydride Reaction: A Brief Overview - News - Zibo Anquan Chemical Co., [zbaqchem.com]

- 3. chemistry-online.com [chemistry-online.com]

- 4. sas.upenn.edu [sas.upenn.edu]

- 5. web.alfredstate.edu [web.alfredstate.edu]

- 6. atc.io [atc.io]

- 7. Experiment #4 Diels-Alder Reaction - Edubirdie [edubirdie.com]

- 8. odinity.com [odinity.com]

- 9. cerritos.edu [cerritos.edu]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. scribd.com [scribd.com]

- 13. cactus.utahtech.edu [cactus.utahtech.edu]

- 14. youtube.com [youtube.com]

- 15. Consider the spectral data for 4-cyclohexene-cis-1,2-dicarboxylic acid (F.. [askfilo.com]

- 16. This compound(2305-26-2) 1H NMR [m.chemicalbook.com]

- 17. Solved Sample: this compound | Chegg.com [chegg.com]

- 18. This compound(2305-26-2) 13C NMR spectrum [chemicalbook.com]

- 19. 4-Cyclohexene-1,2-dicarboxylic acid, cis- | C8H10O4 | CID 504243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. studymoose.com [studymoose.com]

A Technical Guide to the Stereochemistry of cis-4-Cyclohexene-1,2-dicarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of cis-4-cyclohexene-1,2-dicarboxylic acid, a molecule of significant interest in organic synthesis and medicinal chemistry. The defined stereochemical properties and versatile reactivity of this compound make it a valuable building block for the synthesis of complex molecular architectures, particularly in the development of new therapeutic agents.[1] This document details the synthesis, conformational analysis, and key stereochemical features of the title compound, supported by experimental protocols and quantitative data.

Introduction

This compound is a cyclic dicarboxylic acid characterized by a cyclohexene (B86901) ring and two carboxylic acid functional groups oriented in a cis configuration.[1] This specific arrangement of functional groups, coupled with the presence of a double bond and stereocenters, imparts a unique three-dimensional structure that influences its chemical and biological properties. Understanding the stereochemistry of this molecule is paramount for its effective utilization in stereoselective synthesis.[1]

Synthesis

The primary route for the synthesis of this compound involves a two-step process: a Diels-Alder reaction to form the anhydride (B1165640) precursor, followed by hydrolysis.

Step 1: Diels-Alder Reaction for the Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride

The synthesis of the anhydride is a classic example of a [4+2] cycloaddition, or Diels-Alder reaction, between a conjugated diene (1,3-butadiene) and a dienophile (maleic anhydride).[2] For practical laboratory applications, 1,3-butadiene (B125203), which is a gas at room temperature, is often generated in situ from the thermal decomposition of 3-sulfolene (B121364).[3][4] This reaction is stereospecific, with the cis configuration of the dienophile being retained in the product.[2]

Step 2: Hydrolysis of the Anhydride

The resulting cis-4-cyclohexene-1,2-dicarboxylic anhydride is then hydrolyzed, typically by heating in the presence of water, to yield the target diacid.

Experimental Protocols

Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride

This protocol is adapted from established laboratory procedures.[2][3][5][6]

Materials:

-

3-Sulfolene (Butadiene sulfone)

-

Maleic anhydride

-

Xylene (or Toluene)

-

Petroleum ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 3-sulfolene and maleic anhydride in approximately a 1.1:1 molar ratio (e.g., 2.0 g of 3-sulfolene and 1.2 g of maleic anhydride).[6]

-

Add a minimal amount of a high-boiling solvent such as xylene (e.g., 0.8 mL) to facilitate the reaction.[6]

-

Heat the mixture gently to reflux. The 3-sulfolene will decompose to generate 1,3-butadiene and sulfur dioxide gas (Caution: perform in a fume hood).[5][6]

-

Allow the reaction mixture to cool to room temperature.

-

Dissolve the cooled mixture in a minimal amount of warm toluene.[5]

-

Induce crystallization by the slow addition of petroleum ether until the solution becomes cloudy.[5]

-

Cool the mixture in an ice bath to maximize crystal formation.

-

Collect the crystalline product by vacuum filtration, wash with cold petroleum ether, and air dry.[5]

Hydrolysis to this compound

Materials:

-

cis-4-Cyclohexene-1,2-dicarboxylic anhydride

-

Distilled water

Procedure:

-

Place the synthesized anhydride (e.g., 1.62 g) in an Erlenmeyer flask with distilled water.[7]

-

Heat the mixture to boiling until all the anhydride has dissolved.[7]

-

If crystallization does not occur upon cooling, reheat the solution to reduce the volume of water.[7]

-

Allow the solution to cool to room temperature. Crystallization can be induced by scratching the inside of the flask with a glass rod.[7]

-

Cool the flask in an ice bath to complete the crystallization process.[7]

-

Collect the crystals of this compound by vacuum filtration and allow them to dry.[7]

Stereochemical Analysis

The stereochemistry of this compound is defined by the relative orientation of the two carboxylic acid groups and the conformation of the six-membered ring.

Chirality

This compound is a chiral molecule. Although it possesses a C2 axis of symmetry, it lacks a plane of symmetry and is therefore not a meso compound. The Diels-Alder synthesis with achiral reactants results in a racemic mixture of the two enantiomers: (1R,2S)-cyclohex-4-ene-1,2-dicarboxylic acid and (1S,2R)-cyclohex-4-ene-1,2-dicarboxylic acid.[2]

Conformational Analysis

The cyclohexene ring in this compound adopts a half-chair conformation. The two carboxylic acid groups can exist in either pseudo-axial (a') or pseudo-equatorial (e') positions. Due to the cis relationship, one substituent will be in a pseudo-axial position while the other is in a pseudo-equatorial position (a',e' or e',a'). These two conformers are in equilibrium through a ring-flip process.

The relative stability of these conformers is determined by steric interactions. Generally, the conformer with the bulky carboxylic acid groups in the pseudo-equatorial positions is favored to minimize steric strain.

Spectroscopic and Crystallographic Data

The conformation of the molecule can be elucidated using NMR spectroscopy, specifically through the analysis of vicinal proton-proton coupling constants (³JHH) and the application of the Karplus equation. The Karplus equation relates the dihedral angle between two adjacent protons to the magnitude of their coupling constant. A larger coupling constant is observed for protons with dihedral angles approaching 0° or 180°, while smaller coupling constants are observed for dihedral angles around 90°.

X-ray crystallography provides definitive information about the solid-state conformation. The crystal structure of this compound is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 150386.[7] This data can provide precise bond lengths, bond angles, and dihedral angles, confirming the half-chair conformation and the relative positioning of the substituents.

Data Presentation

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀O₄ | [7] |

| Molecular Weight | 170.16 g/mol | [7] |

| IUPAC Name | (1R,2S)-rel-cyclohex-4-ene-1,2-dicarboxylic acid | [7] |

| CAS Number | 2305-26-2 | [7] |

| Melting Point (Diacid) | 166-170 °C | [8] |

| Melting Point (Anhydride) | 103-104 °C | [3] |

| Crystal Structure (CCDC) | 150386 | [7] |

Conclusion

The stereochemistry of this compound is well-defined, arising from a stereospecific Diels-Alder reaction. The molecule is chiral and exists as a racemic mixture when synthesized from achiral precursors. Its conformational flexibility is characterized by a half-chair equilibrium, the position of which can be investigated through advanced NMR techniques and is definitively determined in the solid state by X-ray crystallography. This in-depth understanding of its three-dimensional structure is critical for its application as a versatile intermediate in the stereocontrolled synthesis of pharmaceuticals and other complex organic molecules.

References

- 1. This compound | 2305-26-2 [chemicalbook.com]

- 2. (1S,2S)-4-Cyclohexene-1,2-dicarboxylicacid | C8H10O4 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 3. hpc-standards.us [hpc-standards.us]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. brainly.com [brainly.com]

- 7. 4-Cyclohexene-1,2-dicarboxylic acid, cis- | C8H10O4 | CID 504243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 2305-26-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

A Technical Guide to the Diels-Alder Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Acid

This guide provides an in-depth overview of the Diels-Alder reaction for the synthesis of cis-4-Cyclohexene-1,2-dicarboxylic acid, a valuable building block in organic synthesis. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and a mechanistic exploration of the core chemical transformations.

Reaction Overview

The synthesis of this compound is a two-step process. The first and key step is a [4+2] cycloaddition, specifically the Diels-Alder reaction, between 1,3-butadiene (B125203) and maleic anhydride (B1165640). This reaction forms the cyclic intermediate, cis-4-Cyclohexene-1,2-dicarboxylic anhydride. Due to the gaseous nature of 1,3-butadiene, it is often generated in situ from the thermal decomposition of 3-sulfolene (B121364). The subsequent step involves the hydrolysis of the anhydride to yield the final dicarboxylic acid product. The stereospecificity of the Diels-Alder reaction ensures the cis conformation of the resulting cyclohexene (B86901) derivative.[1][2]

Experimental Protocols

Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride

This protocol outlines the synthesis of the anhydride intermediate via the Diels-Alder reaction.

Materials:

-

3-sulfolene (butadiene sulfone)

-

Maleic anhydride

-

Xylene (dry)

-

Petroleum ether or Hexanes

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-sulfolene, maleic anhydride, and dry xylene.[3] The use of 3-sulfolene provides a stable, solid precursor for the gaseous 1,3-butadiene.[4][5]

-

Gently heat the mixture with stirring to dissolve the solids.

-

Once dissolved, increase the temperature to a gentle reflux. The 3-sulfolene will thermally decompose to generate 1,3-butadiene and sulfur dioxide gas.[6][7] The in situ generated 1,3-butadiene then reacts with maleic anhydride.

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

To induce crystallization, add petroleum ether or hexanes to the cooled solution.[3][8]

-

Cool the mixture in an ice bath to maximize crystal formation.

-

Collect the crystalline product, cis-4-Cyclohexene-1,2-dicarboxylic anhydride, by vacuum filtration.

-

Wash the crystals with a small amount of cold petroleum ether or hexanes.

-

Dry the product to a constant weight.

Hydrolysis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride

This protocol describes the conversion of the anhydride to the target dicarboxylic acid.

Materials:

-

cis-4-Cyclohexene-1,2-dicarboxylic anhydride

-

Distilled water

Procedure:

-

Place the synthesized cis-4-Cyclohexene-1,2-dicarboxylic anhydride in a flask with distilled water.

-

Heat the mixture to boiling to facilitate the hydrolysis of the anhydride.[9]

-

Continue heating until all the solid has dissolved.

-

Allow the solution to cool to room temperature, which should induce crystallization of the dicarboxylic acid.

-

To ensure complete crystallization, place the flask in an ice bath.

-

Collect the crystals of this compound by vacuum filtration.

-

Wash the crystals with a small amount of cold distilled water.

-

Dry the final product thoroughly.

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound and its anhydride intermediate.

| Compound | Molar Mass ( g/mol ) | Melting Point (°C) |

| cis-4-Cyclohexene-1,2-dicarboxylic anhydride | 152.15 | 102-106 |

| This compound | 170.16 | 158-160 |

| Reaction Step | Reactants | Product | Reported Yield (%) |

| Diels-Alder Reaction | 3-sulfolene, Maleic anhydride | cis-4-Cyclohexene-1,2-dicarboxylic anhydride | 49.31 - 84.6 |

| Hydrolysis | cis-4-Cyclohexene-1,2-dicarboxylic anhydride, Water | This compound | 66.9 |

Reaction Schematics and Workflows

The following diagrams illustrate the key transformations and the experimental workflow.

Caption: Diels-Alder reaction of 1,3-butadiene and maleic anhydride.

Caption: Hydrolysis of the anhydride to the dicarboxylic acid.

Caption: Step-by-step experimental workflow for the synthesis.

References

- 1. 1,3-Butadiene and Maleic Anhydride Reaction: A Brief Overview - News - Zibo Anquan Chemical Co., [zbaqchem.com]

- 2. Diels-Alder Reaction of 1,3-Butadiene And Maleic Anhydride to Produce 4-Cyclohexene-Cis-1,2-Dicarboxylic Acid - Edubirdie [edubirdie.com]

- 3. sas.upenn.edu [sas.upenn.edu]

- 4. studymoose.com [studymoose.com]

- 5. scribd.com [scribd.com]

- 6. cactus.utahtech.edu [cactus.utahtech.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. odinity.com [odinity.com]

- 9. Experiment #4 [sas.upenn.edu]

Spectroscopic Profile of cis-4-Cyclohexene-1,2-dicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for cis-4-Cyclohexene-1,2-dicarboxylic acid. The information presented herein is intended to support research and development activities by offering a consolidated resource of its spectral characteristics, facilitating its identification, characterization, and utilization in various scientific applications.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for this compound.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1650 | C=C stretch | Alkene |

| ~1200-1300 | C-O stretch | Carboxylic Acid |

| ~900-950 | O-H bend | Carboxylic Acid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | Singlet (broad) | 2H | -COOH |

| ~5.7 | Multiplet | 2H | -CH=CH- |

| ~3.2 | Multiplet | 2H | -CH(COOH) |

| ~2.4 | Multiplet | 4H | -CH₂- |

¹³C NMR

| Chemical Shift (δ) ppm | Assignment |

| ~175 | -COOH |

| ~125 | -CH=CH- |

| ~40 | -CH(COOH) |

| ~25 | -CH₂- |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 170 | [M]⁺ (Molecular Ion) |

| 152 | [M - H₂O]⁺ |

| 125 | [M - COOH]⁺ |

| 79 | [C₆H₇]⁺ |

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

Synthesis of this compound

The target compound is typically synthesized via a two-step process starting with a Diels-Alder reaction to form the anhydride (B1165640), followed by hydrolysis.

Step 1: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine maleic anhydride and 3-sulfolene (B121364) (a source of 1,3-butadiene).

-

Heating: Heat the mixture to a temperature sufficient to induce the decomposition of 3-sulfolene and initiate the Diels-Alder reaction. This is typically performed in a high-boiling solvent like xylene.

-

Reaction Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC).

-

Isolation and Purification: Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize. Collect the solid product by vacuum filtration and wash with a cold, non-polar solvent (e.g., petroleum ether) to remove unreacted starting materials. The crude product can be further purified by recrystallization.

Step 2: Hydrolysis to this compound

-

Reaction Setup: Suspend the synthesized anhydride in water in a round-bottom flask.

-

Heating: Heat the mixture to reflux.

-

Reaction Monitoring: The hydrolysis is typically complete when the solid anhydride has fully dissolved.

-

Isolation and Purification: Cool the solution to room temperature and then in an ice bath to induce crystallization of the dicarboxylic acid. Collect the crystals by vacuum filtration and dry them thoroughly.

Spectroscopic Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a suppression of the water signal). Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: The data presented were acquired on a 300 MHz NMR spectrometer. Standard acquisition parameters for ¹H and ¹³C NMR were used.

-

Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectra. Calibrate the chemical shifts using the residual solvent peak as an internal standard. Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

2.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by intimately grinding a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry KBr powder using a mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of a blank KBr pellet. Then, place the sample pellet in the spectrometer's sample holder and acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.

2.2.3. Mass Spectrometry (MS)

-

Sample Preparation: For Gas Chromatography-Mass Spectrometry (GC-MS), the carboxylic acid groups may require derivatization (e.g., esterification) to increase volatility. Alternatively, direct infusion techniques with a suitable ionization method can be used.

-

Instrument Setup: A common setup involves a GC coupled to a mass spectrometer with an electron ionization (EI) source.

-

Data Acquisition: If using GC-MS, inject the derivatized sample into the GC. The separated components elute from the column and enter the mass spectrometer. The mass spectrometer is set to scan a mass range appropriate for the expected molecular weight of the compound and its fragments.

-

Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which provides structural information.

Visualizations

The following diagrams illustrate the key workflows and relationships discussed in this guide.

An In-depth Technical Guide to the Physical Properties of cis-4-Cyclohexene-1,2-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of cis-4-Cyclohexene-1,2-dicarboxylic acid. The information is curated for researchers, scientists, and professionals in drug development who require precise data for modeling, synthesis, and formulation. This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes a logical workflow for property characterization.

Core Physical Properties

This compound is a versatile intermediate in organic synthesis, valued for its stereospecificity and the reactivity of its dicarboxylic acid functionalities.[1] A thorough understanding of its physical properties is crucial for its application in the synthesis of complex molecules and pharmaceutical ingredients.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. These values have been compiled from various chemical data sources.

| Physical Property | Value | Notes |

| Molecular Formula | C₈H₁₀O₄ | |

| Molecular Weight | 170.16 g/mol | [2][3][4] |

| Melting Point | 166-170 °C | [5] |

| 168 °C | [2][3][6] | |

| 170-171 °C | In water[7] | |

| Boiling Point | 106-107 °C | At 0.1 Torr[2][3] |

| Density | 1.369 ± 0.06 g/cm³ | Predicted[2][7] |

| Appearance | White powder or crystals | [2][5] |

| Solubility | Soluble in Methanol (B129727) | [3] |

| pKa₁ | 3.89 | At 20 °C[2][3] |

| pKa₂ | 6.79 | At 20 °C[2] |

| Refractive Index | 1.548 | [2] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below. These protocols are adapted from standard laboratory procedures for organic compounds.

Melting Point Determination

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Methodology: Capillary Melting Point Method.[8]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[9]

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount of the compound (2-3 mm in height) is packed into the sealed end.[10]

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point (around 150°C). The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.[8][9]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[8]

-

Purity Assessment: A sharp melting range (typically ≤ 2°C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.[8][11]

Solubility Determination

Objective: To qualitatively and quantitatively assess the solubility of this compound in various solvents.

Methodology: Equilibrium Solubility Method.

Apparatus:

-

Test tubes with stoppers

-

Vortex mixer

-

Analytical balance

-

Centrifuge

-

Spectrophotometer or HPLC

Procedure (Qualitative):

-

Sample Addition: Approximately 25 mg of this compound is placed into a test tube.[12]

-

Solvent Addition: 0.75 mL of the test solvent (e.g., water, methanol, diethyl ether, 5% NaHCO₃, 5% NaOH, 5% HCl) is added in portions.[12]

-

Mixing: The test tube is vigorously shaken or vortexed after each addition for a set period (e.g., 1-2 minutes).[12][13]

-

Observation: The mixture is visually inspected to determine if the solid has completely dissolved. Solubility is often classified as soluble, partially soluble, or insoluble.[13] The acidic nature of the compound can be confirmed by its solubility in aqueous bases like 5% NaOH or 5% NaHCO₃ due to the formation of a soluble salt.[14][15]

Procedure (Quantitative - for aqueous solubility):

-

An excess amount of the solid acid is added to a known volume of water in a sealed container.

-

The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The saturated solution is filtered or centrifuged to remove any undissolved solid.

-

The concentration of the dissolved acid in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectrophotometry (if a chromophore is present) or HPLC.

pKa Determination

Objective: To determine the acid dissociation constants (pKa₁ and pKa₂) of this compound.

Methodology: Potentiometric Titration.[16]

Apparatus:

-

pH meter with a glass electrode (calibrated with standard buffers)[17]

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free)

-

Analytical balance

Procedure:

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water. A co-solvent like methanol may be used if aqueous solubility is low, though this can affect the pKa value.[16] To maintain constant ionic strength, a background electrolyte such as 0.15 M KCl can be added.[17]

-

Titration Setup: The solution is placed in a beaker with a magnetic stir bar, and the calibrated pH electrode is immersed in the solution.

-

Titration: The solution is titrated with the standardized NaOH solution, added in small, precise increments from the burette.[18]

-

Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. For a dicarboxylic acid, two inflection points will be observed, corresponding to the neutralization of the first and second carboxylic acid groups. The pKa₁ is the pH at the first half-equivalence point, and the pKa₂ is the pH at the second half-equivalence point.

Visualizations

Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the characterization of the physical properties of a chemical compound like this compound.

Caption: Workflow for the characterization of physical properties.

References

- 1. nbinno.com [nbinno.com]

- 2. 4-Cyclohexene-1,2-dicarboxylic acid, cis- [chembk.com]

- 3. This compound CAS#: 2305-26-2 [m.chemicalbook.com]

- 4. 4-Cyclohexene-1,2-dicarboxylic acid, cis- | C8H10O4 | CID 504243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 2305-26-2 | TCI AMERICA [tcichemicals.com]

- 6. cis-cyclohex-4-ene-1,2-dicarboxylic acid [stenutz.eu]

- 7. cyclohex-4-ene-1,2-dicarboxylic acid | 88-98-2 [amp.chemicalbook.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. web.mit.edu [web.mit.edu]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. bellevuecollege.edu [bellevuecollege.edu]

- 14. scribd.com [scribd.com]

- 15. chem.ucalgary.ca [chem.ucalgary.ca]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. dergipark.org.tr [dergipark.org.tr]

Formation of cis-4-Cyclohexene-1,2-dicarboxylic acid anhydride: A Technical Guide

Introduction

cis-4-Cyclohexene-1,2-dicarboxylic acid anhydride (B1165640) is a valuable chemical intermediate synthesized via the Diels-Alder reaction, a cornerstone of modern organic chemistry.[1][2] This [4+2] cycloaddition reaction involves the concerted interaction between a conjugated diene and a substituted alkene, known as the dienophile, to form a substituted cyclohexene (B86901) ring.[3][4] The reaction is highly stereospecific, meaning the stereochemistry of the reactants is preserved in the product.[1][3]

This guide provides an in-depth overview of the synthesis of this compound anhydride, focusing on the reaction between 1,3-butadiene (B125203) (the diene) and maleic anhydride (the dienophile). It details the reaction mechanism, experimental protocols, and key physical and chemical properties of the resulting adduct. The content is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Reaction Mechanism: The Diels-Alder Cycloaddition

The formation of the target anhydride is a classic example of a Diels-Alder reaction. It is a thermally controlled pericyclic reaction that proceeds through a single, cyclic transition state.[5] For the reaction to occur, the diene (1,3-butadiene) must adopt an s-cis conformation, where the double bonds are on the same side of the central single bond.[3][4] The dienophile, maleic anhydride, is an excellent substrate due to the electron-withdrawing nature of its anhydride group, which makes its double bond electron-poor and highly reactive toward the electron-rich diene.[4] The cis configuration of the dienophile is directly translated to the cis stereochemistry of the two carboxylic anhydride groups on the newly formed cyclohexene ring.[3]

Caption: Diels-Alder reaction mechanism for anhydride formation.

Quantitative Data

The physical and chemical properties of the final product are crucial for its identification and application. The reaction conditions can be optimized to maximize yield and purity.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₃ | [6] |

| Molar Mass | 152.14 g/mol | [7] |

| Appearance | White flakes/crystals | [6][8] |

| Melting Point | 102-105 °C | [6][7][9] |

| Boiling Point | 343 °C | [6] |

| Density | 1.402 g/cm³ | [6] |

| Solubility | Soluble in water (may decompose) | [6] |

Table 2: Representative Reaction Parameters

| Parameter | Value | Notes | Reference |

| Reactants | 3-Sulfolene (B121364), Maleic Anhydride | 3-Sulfolene is an in situ source of 1,3-butadiene. | [5][7][10] |

| Molar Ratio | ~1:1 (Diene:Dienophile) | A slight excess of the diene source may be used. | [7] |

| Solvent | p-Xylene (B151628) or tert-Butylbenzene | High-boiling point solvents are used for reflux. | [5][10] |

| Reaction Temperature | Reflux (below 150-160 °C) | Gentle heating prevents polymerization of butadiene. | [5][10] |

| Reaction Time | 20-30 minutes | The reaction is relatively fast under reflux conditions. | [5] |

| Reported Yield | 49-85% | Yield can vary based on reaction scale and purification. | [7][9] |

Experimental Protocol

The following protocol outlines a common laboratory procedure for the synthesis of this compound anhydride using 3-sulfolene as a safe and solid precursor for 1,3-butadiene.[3][5]

Safety Precautions: This experiment should be performed in a well-ventilated fume hood. Maleic anhydride is a corrosive irritant, and the thermal decomposition of 3-sulfolene releases sulfur dioxide (SO₂), a toxic gas.[5][10] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Materials and Reagents:

-

3-Sulfolene (Butadiene sulfone)

-

Maleic anhydride

-

p-Xylene (or tert-butylbenzene)

-

Petroleum ether (low-boiling fraction)

-

5 mL conical vial or round-bottom flask

-

Spin vane or magnetic stir bar

-

Air condenser or reflux condenser

-

Heating mantle or hot plate with a sand bath

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

-

Ice bath

Procedure:

-

Reaction Setup:

-

Diels-Alder Reaction:

-

Gently heat the mixture to a slow reflux. The solid reactants will dissolve as the temperature rises.[10]

-

The 3-sulfolene will decompose to release 1,3-butadiene and sulfur dioxide gas.[10] Maintain gentle heating to control the release of butadiene and prevent its polymerization.[5]

-

Continue refluxing the solution for approximately 20-30 minutes. The reaction temperature should be kept below 160°C.[5]

-

-

Isolation and Purification:

-

Remove the apparatus from the heat source and allow it to cool to room temperature. The product may begin to crystallize.

-

Once cool, remove the spin vane. Add 0.5 mL of toluene to dissolve the crude product completely. Gentle warming may be necessary.[5]

-

Slowly add petroleum ether dropwise to the toluene solution until a slight cloudiness persists. This indicates the solution is saturated.[5]

-

Gently heat the mixture until it becomes clear again, then allow it to cool slowly and undisturbed to room temperature to form pure crystals.

-

Once crystallization at room temperature is complete, place the vial in an ice bath to maximize crystal formation.[5]

-

-

Product Collection and Drying:

-

Characterization:

-

Determine the final mass and calculate the percent yield.

-

Measure the melting point of the dried product. A sharp melting point close to the literature value (103-104 °C) indicates high purity.[7]

-

Obtain an Infrared (IR) spectrum to confirm the presence of characteristic functional groups (e.g., C=O stretches for the anhydride).

-

Caption: General workflow for the synthesis of the anhydride.

Applications and Significance

This compound and its anhydride are versatile intermediates in organic synthesis.[11] The presence of both a double bond and carboxylic acid functionalities allows for a wide range of chemical transformations.[11] These compounds serve as building blocks for the production of polymers, plasticizers, resins, and various pharmaceuticals.[1][12] The stereocontrolled nature of the Diels-Alder reaction makes this route particularly valuable for creating complex molecular architectures required in drug discovery and development.[11]

References

- 1. 1,3-Butadiene and Maleic Anhydride Reaction: A Brief Overview - News - Zibo Anquan Chemical Co., [zbaqchem.com]

- 2. Diels-Alder Reaction of 1,3-Butadiene And Maleic Anhydride to Produce 4-Cyclohexene-Cis-1,2-Dicarboxylic Acid - Edubirdie [edubirdie.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. cerritos.edu [cerritos.edu]

- 6. cis-4-Cyclohexene-1,2-dicarboxylic anhydride(935-79-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. studymoose.com [studymoose.com]

- 8. B21431.30 [thermofisher.com]

- 9. sas.upenn.edu [sas.upenn.edu]

- 10. cactus.utahtech.edu [cactus.utahtech.edu]

- 11. nbinno.com [nbinno.com]

- 12. US2794811A - Production of cis-cyclohexane-1, 2-dicarboxylic anhydride - Google Patents [patents.google.com]

Determining the Solubility of cis-4-Cyclohexene-1,2-dicarboxylic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for determining the solubility of cis-4-Cyclohexene-1,2-dicarboxylic acid in various organic solvents. Recognizing the limited availability of quantitative solubility data in public literature, this document focuses on empowering researchers with robust experimental protocols and a logical workflow for generating reliable solubility profiles. Such data is critical for applications ranging from reaction chemistry and purification to formulation development in the pharmaceutical industry.

Solubility Data Overview

The following table presents a curated list of common organic solvents used in research and drug development. It is designed to serve as a template for recording experimentally determined solubility data for this compound.

Table 1: Solubility of this compound in Common Organic Solvents

| Solvent | Relative Polarity | Solvent Class (ICH Q3C) | Solubility ( g/100 mL at 25°C) |

| Methanol | 0.762 | Class 2 | Requires Experimental Determination |

| Ethanol | 0.654 | Class 3 | Requires Experimental Determination |

| Acetone | 0.355 | Class 3 | Requires Experimental Determination |

| Isopropanol | 0.546 | Class 3 | Requires Experimental Determination |

| Ethyl Acetate | 0.228 | Class 3 | Requires Experimental Determination |

| Acetonitrile (B52724) | 0.460 | Class 2 | Requires Experimental Determination |

| Tetrahydrofuran (THF) | 0.207 | Class 2 | Requires Experimental Determination |

| Dichloromethane (DCM) | 0.309 | Class 2 | Requires Experimental Determination |

| Toluene | 0.099 | Class 2 | Requires Experimental Determination |

| Dimethyl Sulfoxide (DMSO) | 0.444 | Class 3 | Requires Experimental Determination |

| Water | 1.000 | - | Requires Experimental Determination |

| Hexane | 0.009 | Class 2 | Requires Experimental Determination |

Note: Relative polarity values are provided for comparative purposes. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) Q3C guideline classifies residual solvents by their toxicity risk.[3]

Experimental Workflow for Solubility Determination

The following diagram outlines a logical workflow for a researcher to systematically determine the solubility of this compound.

Caption: Workflow for determining the solubility of a chemical compound.

Experimental Protocols

The determination of thermodynamic (or equilibrium) solubility is crucial for obtaining accurate and reproducible data. The shake-flask method is the gold-standard for this purpose.[4][5][6]

Materials and Equipment

-

Compound: High-purity this compound (CAS 2305-26-2).

-

Solvents: HPLC-grade or equivalent high-purity organic solvents.

-

Glassware: Scintillation vials or flasks with screw caps, volumetric flasks, pipettes.

-

Equipment: Analytical balance, orbital shaker or rotator, temperature-controlled incubator or water bath, centrifuge, syringe filters (e.g., 0.22 µm PTFE), vials for analysis.

-

Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector, or a drying oven and desiccator for gravimetric analysis.

Thermodynamic Solubility Determination: Shake-Flask Method

This protocol is designed to measure the equilibrium solubility of the compound.

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. An excess is visually confirmed by the presence of undissolved solid material at the end of the experiment.

-

Accurately add a known volume (e.g., 2-5 mL) of the selected solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Prepare at least three replicate samples for each solvent.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a rotator within a temperature-controlled environment (e.g., 25°C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A duration of 24 to 72 hours is typical.[4][5] The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

To separate the saturated solution (supernatant) from the undissolved solid, either centrifuge the vials or carefully filter a portion of the supernatant using a syringe filter. Filtration should be performed quickly to minimize any temperature change.

-

-

Quantification of Dissolved Solute: The concentration of this compound in the clear, saturated filtrate can be determined by several methods. Two common methods are detailed below.

4a. High-Performance Liquid Chromatography (HPLC) Analysis:

-

Standard Preparation: Prepare a stock solution of the compound in a suitable solvent (in which it is freely soluble, e.g., methanol) of known concentration. Create a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Accurately dilute a known volume of the saturated filtrate with the mobile phase or a suitable solvent to bring its concentration within the range of the calibration curve.[7]

-

Analysis: Inject the standards and the diluted sample onto the HPLC system. Use an appropriate reversed-phase column (e.g., C18) and a mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic acid).[8]

-

Calculation: Generate a calibration curve by plotting the peak area against the concentration of the standards. Use the peak area of the diluted sample and the equation of the line to determine its concentration. Calculate the original solubility in the solvent, accounting for the dilution factor.

4b. Gravimetric Analysis:

-

Procedure: Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed, dry evaporating dish.[2][9]

-

Gently evaporate the solvent in a drying oven at a temperature below the compound's boiling or decomposition point until a constant weight of the dried residue is achieved.

-

Cool the dish in a desiccator before weighing.

-

Calculation: The weight of the solid residue corresponds to the mass of the compound dissolved in the known volume of the solvent. The solubility can then be expressed in units such as g/100 mL.

-

Conclusion

While quantitative solubility data for this compound is scarce in existing literature, this guide provides the necessary framework for researchers and drug development professionals to generate this critical information. By following the detailed experimental protocols for the shake-flask method and utilizing appropriate analytical techniques like HPLC or gravimetric analysis, reliable and accurate solubility profiles can be established. This data is indispensable for informed solvent selection, process optimization, and successful formulation development.

References

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. pharmajournal.net [pharmajournal.net]

- 3. ema.europa.eu [ema.europa.eu]

- 4. enamine.net [enamine.net]

- 5. bioassaysys.com [bioassaysys.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. pharmaguru.co [pharmaguru.co]

- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. uomus.edu.iq [uomus.edu.iq]

Thermal stability of cis-4-Cyclohexene-1,2-dicarboxylic acid

An In-depth Technical Guide to the Thermal Stability of cis-4-Cyclohexene-1,2-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of this compound. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of the compound's behavior under thermal stress. This document details expected thermal decomposition pathways, presents quantitative data in structured tables, provides detailed experimental protocols for thermal analysis, and includes visualizations of the decomposition pathway and experimental workflow.

Introduction

This compound is a dicarboxylic acid containing a cyclohexene (B86901) ring. Its thermal stability is a critical parameter in various applications, including its use as a building block in the synthesis of polymers and pharmaceutical intermediates. Understanding its decomposition profile is essential for determining safe handling and processing temperatures, as well as predicting its behavior in different thermal environments. The primary thermal decomposition route for many dicarboxylic acids, particularly those with a cis configuration of carboxylic groups on a cyclic structure, is an intramolecular dehydration to form the corresponding cyclic anhydride (B1165640).

Thermal Decomposition Pathway

The thermal decomposition of this compound is anticipated to proceed via a two-step process. The initial and primary decomposition step involves the loss of a water molecule to form cis-4-Cyclohexene-1,2-dicarboxylic anhydride. This is a common thermal reaction for 1,2-dicarboxylic acids. At higher temperatures, further decomposition of the anhydride ring is expected to occur.

Caption: Thermal decomposition pathway of this compound.

Quantitative Thermal Analysis Data

| Thermal Event | Technique | Estimated Temperature Range (°C) | Mass Loss (%) | Observations |

| Melting | DSC | 165 - 175 | 0 | Endothermic event corresponding to the melting point of the diacid. |

| Dehydration to Anhydride | TGA/DSC | 180 - 250 | ~10.6% | Endothermic event with a corresponding mass loss consistent with the loss of one water molecule. |

| Anhydride Boiling/Decomposition | TGA/DSC | > 250 | Variable | Further mass loss at higher temperatures, indicating the decomposition of the anhydride. |

Note: These values are estimates and should be confirmed by experimental analysis. The exact temperatures and mass losses can be influenced by experimental conditions such as heating rate and atmosphere.

Experimental Protocols for Thermal Analysis

The following are detailed methodologies for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for the thermal stability assessment of this compound, based on established standards such as ASTM E2550.[1][2][3][4][5]

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which the material decomposes and the extent of mass change.

Apparatus: A calibrated thermogravimetric analyzer with a sensitive microbalance and a programmable furnace.

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is a fine, homogeneous powder.

-

Accurately weigh 5-10 mg of the sample into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

-

-

Instrument Setup:

-

Place the sample pan onto the TGA balance.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

-

Continuously record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of decomposition, which is the temperature at which a significant mass loss begins.

-

Calculate the percentage of mass loss for each decomposition step.

-

The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of the maximum rates of decomposition.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion, as well as to observe the thermal events associated with decomposition.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the powdered this compound into a clean aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of volatile products before decomposition.

-

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 300 °C at a heating rate of 10 °C/min.

-

Continuously record the differential heat flow between the sample and the reference.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify and integrate the endothermic peak corresponding to the melting of the diacid to determine the melting temperature and the enthalpy of fusion.

-

Observe any endothermic or exothermic peaks at higher temperatures that may correspond to the dehydration reaction and subsequent decomposition.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the thermal analysis of this compound.

References

A Technical Guide to cis-4-Cyclohexene-1,2-dicarboxylic Acid: Discovery, Synthesis, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of cis-4-cyclohexene-1,2-dicarboxylic acid, a molecule of significant interest in organic synthesis. The discovery of this compound is intrinsically linked to the seminal work of Otto Diels and Kurt Alder on the cycloaddition reaction that now bears their names. This document details the historical context of its first synthesis, compiles its key physicochemical properties, and presents detailed experimental protocols for its preparation and the synthesis of its anhydride (B1165640). Furthermore, this guide includes visual representations of the reaction pathway and a general experimental workflow to aid in laboratory application.

Discovery and Historical Context

The discovery of this compound is a direct result of the groundbreaking research on the Diels-Alder reaction. In 1928, Otto Diels and his student Kurt Alder published their seminal work in "Justus Liebigs Annalen der Chemie," which described the [4+2] cycloaddition of a conjugated diene with a dienophile to form a cyclohexene (B86901) ring.[1][2][3][4][5] This reaction, for which they were awarded the Nobel Prize in Chemistry in 1950, provided a powerful and reliable method for the formation of six-membered rings.[3][5]

The reaction between 1,3-butadiene (B125203) (the diene) and maleic anhydride (the dienophile) is a classic example of the Diels-Alder reaction and is the primary synthetic route to cis-4-cyclohexene-1,2-dicarboxylic anhydride, the direct precursor to the title acid.[6] The stereospecificity of the Diels-Alder reaction ensures that the cis configuration of the dienophile is retained in the product, leading to the formation of the cis isomer of the dicarboxylic acid upon hydrolysis of the anhydride.[6]

Physicochemical and Quantitative Data

The following tables summarize the key quantitative data for this compound and its anhydride, which are crucial for experimental design and characterization.

| Property | cis-4-Cyclohexene-1,2-dicarboxylic Anhydride | This compound |

| CAS Number | 935-79-5 | 2305-26-2 |

| Molecular Formula | C₈H₈O₃ | C₈H₁₀O₄ |

| Molecular Weight | 152.15 g/mol | 170.16 g/mol |

| Appearance | White flakes | White crystalline powder |

| Melting Point | 103-104 °C | 168 °C |

| Boiling Point | 343 °C | 106-107 °C at 0.1 Torr |

| Density | 1.402 g/cm³ | 1.369 g/cm³ (predicted) |

| Solubility in Water | Soluble (may decompose) |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of cis-4-cyclohexene-1,2-dicarboxylic anhydride and its subsequent conversion to this compound.

Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride via Diels-Alder Reaction

This protocol is adapted from established laboratory procedures and utilizes 3-sulfolene (B121364) as a stable precursor for the in situ generation of 1,3-butadiene.[7][8]

Materials:

-

3-sulfolene (2,5-dihydrothiophene-1,1-dioxide)

-

Maleic anhydride

-

Toluene (B28343) or xylene

-

Petroleum ether

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Heating mantle or sand bath

-

Stir bar

-

Beaker

-

Ice bath

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

To a 50 mL round-bottom flask, add 3-sulfolene (e.g., 2.5 g) and maleic anhydride (e.g., 1.5 g).

-

Add a suitable solvent such as toluene or xylene (e.g., 10 mL) and a stir bar.

-

Assemble a reflux apparatus by attaching the reflux condenser to the flask.

-

Heat the mixture gently in a heating mantle or sand bath to initiate the decomposition of 3-sulfolene, which releases sulfur dioxide gas and 1,3-butadiene. Caution: This step should be performed in a well-ventilated fume hood as sulfur dioxide is toxic.

-

Continue heating the reaction mixture at a gentle reflux for approximately 30-60 minutes. The reaction temperature should be maintained around the boiling point of the solvent.

-

After the reflux period, remove the heat source and allow the flask to cool to room temperature.

-

Once cooled, transfer the solution to a beaker. If the product begins to crystallize, this is expected.

-

To induce further crystallization, cool the beaker in an ice bath for 15-20 minutes.

-

Collect the crystalline product by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold petroleum ether to remove any remaining soluble impurities.

-

Allow the crystals to air dry completely on the filter paper.

-

Determine the yield and melting point of the product. The expected melting point is in the range of 103-104 °C.

Hydrolysis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride

Materials:

-

cis-4-Cyclohexene-1,2-dicarboxylic anhydride (from the previous step)

-

Deionized water

-

Beaker

-

Hot plate

-

Stir bar

-

Ice bath

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Place the synthesized cis-4-cyclohexene-1,2-dicarboxylic anhydride in a beaker.

-

Add a sufficient amount of deionized water to dissolve the anhydride upon heating.

-

Heat the mixture on a hot plate with stirring until all the solid has dissolved. The hydrolysis of the anhydride to the dicarboxylic acid occurs during this step.

-

Once a clear solution is obtained, remove the beaker from the hot plate and allow it to cool slowly to room temperature.

-

To maximize crystallization, place the beaker in an ice bath for 20-30 minutes.

-

Collect the resulting white crystals of this compound by vacuum filtration.

-

Wash the crystals with a small amount of cold deionized water.

-

Dry the crystals thoroughly.

-

Determine the yield and melting point of the final product. The expected melting point is approximately 168 °C.

Diagrams

Diels-Alder Reaction Pathway

References

- 1. synarchive.com [synarchive.com]

- 2. An on‐surface Diels–Alder reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 4. Diels, O. and Alder, K. (1928). Synthesen in der hydroa romatischen Reihe. Liebigs Annalen der Chemie, 460(1), 98122. - References - Scientific Research Publishing [scirp.org]

- 5. community.wvu.edu [community.wvu.edu]

- 6. 1,3-Butadiene and Maleic Anhydride Reaction: A Brief Overview - News - Zibo Anquan Chemical Co., [zbaqchem.com]

- 7. cerritos.edu [cerritos.edu]

- 8. studymoose.com [studymoose.com]

Methodological & Application

Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic acid: An Application Note and Protocol

Abstract

This document provides a detailed protocol for the synthesis of cis-4-Cyclohexene-1,2-dicarboxylic acid. The synthesis is a two-step process commencing with a Diels-Alder reaction between 1,3-butadiene (B125203) and maleic anhydride (B1165640) to form the intermediate, cis-4-cyclohexene-1,2-dicarboxylic anhydride. The 1,3-butadiene is generated in situ from the thermal decomposition of 3-sulfolene. The subsequent step involves the hydrolysis of the anhydride to yield the final dicarboxylic acid product. This protocol is intended for researchers in organic chemistry, medicinal chemistry, and drug development, providing a reliable method for obtaining this versatile chemical intermediate.

Introduction

The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings.[1] The stereospecificity of the reaction makes it particularly valuable for the synthesis of complex cyclic systems.[1] this compound is a useful building block in the synthesis of various organic molecules, including polymers and pharmaceutical agents. Its synthesis via the Diels-Alder reaction is a classic example of this type of transformation and is frequently used in academic and industrial settings.

This application note details a robust and reproducible protocol for the synthesis of this compound, including the preparation of the anhydride intermediate and its subsequent hydrolysis.

Reaction Scheme

The overall synthesis proceeds in two main steps as depicted below:

Caption: Overall reaction scheme for the synthesis.

Experimental Protocols

Part 1: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride

This procedure describes the Diels-Alder reaction between 1,3-butadiene (generated in situ) and maleic anhydride.

Materials:

-

3-sulfolene (2.5 g)

-

Maleic anhydride (1.5 g)

-

Xylene (11 mL)

-

Petroleum ether (5 mL)

-

25-mL round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stir bar

-

Erlenmeyer flask

-

Büchner funnel and filter paper

-

Ice bath

Procedure:

-

In a 25-mL round-bottom flask, combine 2.5 g of 3-sulfolene, 1.5 g of maleic anhydride, 1 mL of xylene, and a stir bar.

-

Assemble a reflux apparatus in a fume hood.

-

Gently heat the mixture with a heating mantle while stirring.

-